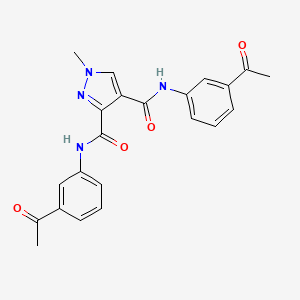![molecular formula C16H27NO3 B6125945 2-butyryl-3-{[1-(hydroxymethyl)propyl]amino}-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B6125945.png)
2-butyryl-3-{[1-(hydroxymethyl)propyl]amino}-5,5-dimethyl-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-butyryl-3-{[1-(hydroxymethyl)propyl]amino}-5,5-dimethyl-2-cyclohexen-1-one, also known as BPC-157, is a synthetic peptide that has gained significant attention in the scientific community due to its potential therapeutic properties. It is a pentadecapeptide, consisting of 15 amino acids, and has been shown to have a wide range of biological effects.
Mécanisme D'action
The exact mechanism of action of 2-butyryl-3-{[1-(hydroxymethyl)propyl]amino}-5,5-dimethyl-2-cyclohexen-1-one is not fully understood. However, it is believed to work by modulating the expression of certain growth factors and cytokines, as well as promoting angiogenesis and tissue repair. It has also been shown to interact with the extracellular matrix, which may contribute to its tissue regenerative properties.
Biochemical and Physiological Effects:
2-butyryl-3-{[1-(hydroxymethyl)propyl]amino}-5,5-dimethyl-2-cyclohexen-1-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to promote angiogenesis, which is the formation of new blood vessels, and to stimulate the production of growth factors and cytokines. It has also been shown to reduce inflammation and oxidative stress, which are both involved in the development of many chronic diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-butyryl-3-{[1-(hydroxymethyl)propyl]amino}-5,5-dimethyl-2-cyclohexen-1-one in lab experiments is its potential therapeutic properties. It has been shown to have a wide range of biological effects, which makes it a promising candidate for the treatment of various conditions. However, one of the limitations of using 2-butyryl-3-{[1-(hydroxymethyl)propyl]amino}-5,5-dimethyl-2-cyclohexen-1-one in lab experiments is its relatively high cost compared to other peptides. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several potential future directions for research on 2-butyryl-3-{[1-(hydroxymethyl)propyl]amino}-5,5-dimethyl-2-cyclohexen-1-one. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been investigated for its potential use in the treatment of liver and kidney disease. Additionally, more research is needed to fully understand its mechanism of action and potential side effects, as well as its long-term safety and efficacy.
Méthodes De Synthèse
2-butyryl-3-{[1-(hydroxymethyl)propyl]amino}-5,5-dimethyl-2-cyclohexen-1-one is typically synthesized using solid-phase peptide synthesis (SPPS), a well-established technique in the field of peptide chemistry. The process involves the stepwise addition of protected amino acids to a growing peptide chain, which is attached to a solid support. After the final amino acid is added, the peptide is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
2-butyryl-3-{[1-(hydroxymethyl)propyl]amino}-5,5-dimethyl-2-cyclohexen-1-one has been studied extensively for its potential therapeutic properties. It has been shown to have a wide range of biological effects, including promoting tissue repair and regeneration, reducing inflammation, and improving gut health. It has also been investigated for its potential use in the treatment of various conditions, such as inflammatory bowel disease, tendon and ligament injuries, and neurodegenerative diseases.
Propriétés
IUPAC Name |
(2E)-3-(1-hydroxybutan-2-ylimino)-2-(1-hydroxybutylidene)-5,5-dimethylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3/c1-5-7-13(19)15-12(17-11(6-2)10-18)8-16(3,4)9-14(15)20/h11,18-19H,5-10H2,1-4H3/b15-13+,17-12? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCSFSJRCCNKJD-QXVZLFLVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=C1C(=NC(CC)CO)CC(CC1=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=C\1/C(=NC(CC)CO)CC(CC1=O)(C)C)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1-hydroxybutan-2-ylimino)-2-(1-hydroxybutylidene)-5,5-dimethylcyclohexan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-methoxy-2-naphthyl){1-[(1-oxido-3-pyridinyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6125867.png)
![1-[4-(2,6-dimethoxyphenoxy)butyl]-3,4-dimethylpiperidine hydrochloride](/img/structure/B6125871.png)


![methyl 5-methyl-2-[(4-morpholinylcarbonothioyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B6125917.png)
![methyl 5-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6125922.png)
![2-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-4-quinazolinol](/img/structure/B6125933.png)
![ethyl 8-(4-methyl-1-piperazinyl)-7-nitro-5-oxo-1,2,3,5-tetrahydropyrrolo[1,2-a]quinoline-4-carboxylate](/img/structure/B6125939.png)
![N-{3-[cyclopentyl(methyl)amino]propyl}-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6125942.png)
![2-(2-furylmethyl)-8-(2-phenylethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6125944.png)
![2-(2-chlorophenyl)-N'-[1-(2,4-dihydroxyphenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B6125949.png)
![N-isopropyl-N-methyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6125956.png)
![2-ethyl-7-(4-methoxybenzyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6125962.png)
![N-[(5-methyl-2-furyl)methyl]-3-{1-[(2,2,2-trifluoroethyl)sulfonyl]-3-piperidinyl}propanamide](/img/structure/B6125969.png)